2-[4-(4-Methylpiperazin-1-yl)phenyl]ethan-1-amine
Description
Properties
IUPAC Name |
2-[4-(4-methylpiperazin-1-yl)phenyl]ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3/c1-15-8-10-16(11-9-15)13-4-2-12(3-5-13)6-7-14/h2-5H,6-11,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCXULHNMOGHFFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)CCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
910397-50-1 | |
| Record name | 2-[4-(4-methylpiperazin-1-yl)phenyl]ethan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Primary Synthetic Routes
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone for introducing aryl amine moieties. For this compound, the method involves coupling 4-bromophenethylamine with 4-methylpiperazine under catalytic conditions.
Reaction Conditions and Optimization
A representative procedure from employs palladium(II) acetate (3 mol%), Xantphos (6 mol%), and cesium carbonate (2 equiv) in tert-butanol at 100°C for 24 hours. The reaction achieves a 78% yield after purification via flash chromatography (dichloromethane/methanol/ammonia = 95:4:1). Key parameters include:
| Parameter | Value | Impact on Yield |
|---|---|---|
| Catalyst Loading | 3 mol% Pd(OAc)₂ | Optimal |
| Ligand | Xantphos | Required |
| Base | Cs₂CO₃ | Superior to K₂CO₃ |
| Solvent | tert-Butanol | Prevents decomposition |
The use of microwave irradiation (130°C, 4 hours) enhances reaction efficiency, yielding 85% product with reduced side reactions.
Mechanistic Insights
The palladium catalyst facilitates oxidative addition into the C–Br bond of 4-bromophenethylamine, followed by ligand exchange with 4-methylpiperazine. Reductive elimination yields the coupled product. Steric hindrance from the ethylamine side chain necessitates bulky ligands like Xantphos to stabilize the intermediate.
Reductive Amination of 4-(4-Methylpiperazin-1-yl)phenylacetaldehyde
An alternative route involves reductive amination of 4-(4-methylpiperazin-1-yl)phenylacetaldehyde with ammonia.
Procedure and Yield
The aldehyde intermediate is synthesized via oxidation of 2-[4-(4-methylpiperazin-1-yl)phenyl]ethanol (prepared by Grignard addition to 4-(4-methylpiperazin-1-yl)benzaldehyde). Subsequent reductive amination using sodium cyanoborohydride (1.2 equiv) in methanol at 25°C for 12 hours affords the target amine in 65% yield.
Challenges and Solutions
Nucleophilic Substitution on Ethylene Dibromide Derivatives
A less common but viable method involves displacing bromide from 1,2-dibromoethane with 4-(4-methylpiperazin-1-yl)aniline.
Reaction Setup
4-(4-Methylpiperazin-1-yl)aniline (1 equiv) reacts with 1,2-dibromoethane (2 equiv) in dimethylformamide at 80°C for 48 hours, yielding 30% product after extraction. The low yield is attributed to competing polymerization, mitigated by slow addition of dibromoethane.
Industrial-Scale Production and Optimization
Continuous Flow Synthesis
Adopting continuous flow reactors enhances scalability. A two-step process integrates Buchwald-Hartwig amination and in-line purification, achieving 90% conversion with a residence time of 20 minutes per step.
Solvent Recycling
Methanol and dichloromethane are recovered via distillation, reducing production costs by 40%.
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, 0.1% TFA in water/acetonitrile gradient) confirms ≥98% purity for pharmaceutical-grade material.
Chemical Reactions Analysis
Amide Bond Formation
The primary amine undergoes coupling reactions with carboxylic acid derivatives. In a DMF-mediated reaction using HATU and DIPEA, this amine reacted with 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid to form an amide product (54% yield) .
Reaction Conditions
| Reagents | Solvent | Catalyst/Base | Temperature | Yield |
|---|---|---|---|---|
| HATU, DIPEA | DMF | - | 20°C | 54% |
Key data:
Schiff Base Formation
The primary amine participates in condensation reactions with carbonyl compounds. A derivative, 4-(4-methylpiperazin-1-yl)benzaldehyde, formed a Schiff base with 7-bromo-3,4-dihydronaphthalen-1(2H)-one under basic methanol conditions .
Reaction Conditions
| Reagents | Solvent | Base | Temperature | Yield |
|---|---|---|---|---|
| Methanol, NaOH | Methanol | NaOH | 0°C → RT | - |
Key data:
Microwave-Assisted Nucleophilic Substitution
The amine group engages in microwave-accelerated reactions. When treated with 5-chloro-4-((2-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl)amino)pyrimidin-2-amine in propan-2-ol/HCl under microwave irradiation (130°C, 4h), it formed a triazole-linked derivative (8% yield) .
Reaction Conditions
| Reagents | Solvent | Acid | Temperature | Yield |
|---|---|---|---|---|
| HCl/dioxane | Propan-2-ol | HCl | 130°C | 8% |
Key data:
Catalytic Hydrogenation Precursor
While direct data on this compound’s reduction is limited, its structural analog, 1-methyl-4-(4-nitrophenyl)piperazine, undergoes hydrogenation (Pd/C, H₂, EtOH) to yield aryl amines . This suggests potential reducibility of nitro derivatives of 2-[4-(4-methylpiperazin-1-yl)phenyl]ethan-1-amine.
Typical Conditions
| Catalyst | H₂ Pressure | Solvent | Yield |
|---|---|---|---|
| 10% Pd/C | Atmospheric | EtOH | 92%* |
Acid-Base Reactivity
The piperazine nitrogen participates in acid-base reactions. In HCl/MeOH mixtures, the compound forms salts, as evidenced by its use in crystallization studies .
Mechanistic Insights
-
Amide Formation : HATU activates the carboxylic acid, forming an O-acylisourea intermediate, which reacts with the amine .
-
Schiff Base : Nucleophilic attack by the amine on the carbonyl carbon, followed by dehydration .
This compound’s dual functionality (aliphatic amine + aromatic piperazine) makes it valuable in medicinal chemistry for targeting kinase inhibitors and GPCR modulators . Further studies on its enantioselective reactions and catalytic applications are warranted.
Scientific Research Applications
Chemical Properties and Structure
Molecular Formula: C13H21N3
Molecular Weight: 221.33 g/mol
CAS Number: 910397-50-1
The compound features a piperazine ring linked to a phenyl group through an ethanamine chain, which contributes to its biological activity and chemical reactivity.
Chemistry
In the field of chemistry, 2-[4-(4-Methylpiperazin-1-yl)phenyl]ethan-1-amine serves as an important intermediate in the synthesis of various organic compounds. Its structure allows for modifications that can lead to the development of new materials with unique properties.
| Application | Description |
|---|---|
| Synthesis of Complex Molecules | Used as a building block for synthesizing more complex organic compounds. |
| Reagent in Organic Reactions | Acts as a reagent in various organic synthesis reactions. |
Biology
The compound is extensively studied for its potential biological activities , including:
- Antimicrobial Properties: Research indicates that it exhibits antibacterial and antifungal activities against specific strains, suggesting its potential as an antimicrobial agent.
- Anticancer Activity: Preliminary studies have shown that this compound may inhibit the proliferation of cancer cells, making it a candidate for further investigation in cancer therapy.
| Biological Activity | Findings |
|---|---|
| Antimicrobial | Effective against certain bacterial and fungal strains. |
| Anticancer | Inhibits cell proliferation in specific cancer cell lines. |
Medicine
In medicinal chemistry, this compound is being explored for its potential therapeutic applications:
- Drug Development: The compound is investigated for its role in developing new therapeutic agents targeting various diseases, including neurodegenerative disorders.
- Neuropharmacology: It acts on neurotransmitter systems, particularly serotonin and dopamine pathways, which are crucial for mood regulation and cognitive function.
| Medical Application | Description |
|---|---|
| Antidepressant | Potential to enhance serotonin levels, indicating antidepressant-like effects. |
| Anxiolytic | Reduces anxiety behaviors in animal models, suggesting use in anxiety disorders. |
Study 1: Antidepressant Effects
A randomized control trial assessed the antidepressant effects of this compound in mice:
| Parameter | Control Group | Treatment Group |
|---|---|---|
| Immobility Time (s) | 120 ± 10 | 60 ± 8* |
| Serotonin Levels (ng/ml) | 50 ± 5 | 90 ± 10* |
*Significance at
The results indicated a significant decrease in immobility time and an increase in serotonin levels, suggesting enhanced mood elevation.
Study 2: Neuroprotective Properties
In vitro studies demonstrated that the compound protects neuronal cells from oxidative stress:
| Parameter | Control Group | Treatment Group |
|---|---|---|
| Cell Viability (%) | 70 ± 5 | 90 ± 7* |
*Significance at
These findings highlight its potential role in managing neurodegenerative diseases.
Industry Applications
In industrial applications, this compound is utilized in the production of specialty chemicals and serves as a building block for synthesizing complex molecules used in various products.
Mechanism of Action
The mechanism of action of 2-[4-(4-Methylpiperazin-1-yl)phenyl]ethan-1-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an inhibitor of certain enzymes, thereby affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituted Phenylalkylamines
2-(4-(Ethoxymethyl)-2,5-dimethoxyphenyl)ethan-1-amine (1d)
- Structure : Contains ethoxymethyl and methoxy groups on the phenyl ring.
- Key Difference : The absence of a piperazine ring reduces its receptor selectivity compared to the target compound. Studies show that methoxy substitutions enhance serotonin receptor affinity but reduce metabolic stability .
2-(2,5-Dimethoxy-4-(methylthio)phenyl)ethan-1-amine (2C-T, 1e)
- Structure : Methylthio and methoxy substitutions on the phenyl ring.
- Pharmacological Impact: The methylthio group increases lipophilicity, improving blood-brain barrier penetration. However, this modification is associated with hallucinogenic effects, unlike the target compound’s piperazine-based design .
1-[3-Fluoro-4-(4-methylpiperazin-1-yl)phenyl]ethan-1-amine
- Structure : Fluorine atom at the 3-position of the phenyl ring.
- Impact: Fluorine’s electronegativity enhances binding to dopamine receptors (e.g., D₂/D₃ subtypes) but may reduce off-target interactions compared to non-fluorinated analogs .
Piperazine-Modified Analogs
N-Methyl-2-(4-methylpiperazin-1-yl)ethanamine
- Structure : N-methylation of the ethylamine chain.
- Pharmacokinetics : The methyl group slows hepatic metabolism, increasing plasma half-life (t₁/₂ = 8.2 hours vs. 4.5 hours for the parent compound) .
[4-(4-Isobutyrylpiperazin-1-yl)phenyl]amine
Heterocyclic and Bulky Substituents
2-[4-(Trimethylsilyl)phenyl]ethan-1-amine
- Structure : Trimethylsilyl (TMS) group on the phenyl ring.
- Physicochemical Impact : The TMS group increases hydrophobicity (logP = 3.2 vs. 1.8 for the target compound), enhancing membrane permeability but reducing aqueous solubility .
2’-(((1S,4S)-4-(4-Methylpiperazin-1-yl)cyclohexyl)amino)-7’,8’-dihydro-6’H-spiro[...] (COMPOUND 41)
- Structure : Incorporates a cyclohexyl spacer and spirocyclic core.
- Therapeutic Application: Shows nanomolar affinity for adenosine receptors (IC₅₀ = 12 nM), highlighting the impact of rigid structural motifs on target specificity .
Data Tables
Table 1: Structural and Pharmacokinetic Comparison
Biological Activity
2-[4-(4-Methylpiperazin-1-yl)phenyl]ethan-1-amine, also known as a derivative of piperazine, is a compound with significant biological activity. Its molecular formula is C13H21N3, and it has garnered interest in various fields, particularly in medicinal chemistry due to its potential therapeutic applications.
- Molecular Formula : C13H21N3
- Molecular Weight : 219.33 g/mol
- Structural Characteristics : The compound features a phenyl group linked to an ethanamine chain, with a piperazine ring that contributes to its biological properties.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. It acts as a ligand for several receptors, influencing their activity and leading to diverse biological effects. Specific mechanisms include:
- Receptor Modulation : The compound can bind to neurotransmitter receptors, potentially affecting neurotransmission and signaling pathways.
- Enzyme Inhibition : It may inhibit certain enzymes involved in metabolic processes, which can lead to altered physiological responses.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15.625 - 62.5 μM |
| Enterococcus faecalis | 62.5 - 125 μM |
The mechanism behind this activity often involves the inhibition of protein synthesis and disruption of cell wall integrity.
Anticancer Potential
The compound has also been investigated for its anticancer properties. In vitro studies demonstrate that it can inhibit the proliferation of cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The following table summarizes the effects observed in various cancer models:
| Cancer Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 10 - 20 | Induction of apoptosis |
| HeLa (Cervical Cancer) | 15 - 30 | Cell cycle arrest |
Case Studies
Several case studies highlight the therapeutic potential of this compound:
-
Case Study on Antibacterial Activity :
A clinical study evaluated the efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA). Results indicated significant reduction in bacterial load when administered in combination with standard antibiotics, suggesting its role as an adjunct therapy. -
Case Study on Cancer Treatment :
In a preclinical model using xenografts of human breast cancer cells, treatment with the compound resulted in a marked decrease in tumor size compared to controls. This study supports its potential as a chemotherapeutic agent.
Safety and Toxicity
While the biological activities are promising, safety assessments are crucial. Preliminary toxicity studies indicate that at therapeutic doses, the compound exhibits low toxicity profiles; however, further investigations are necessary to establish comprehensive safety data.
Q & A
Q. How can the synthesis of 2-[4-(4-Methylpiperazin-1-yl)phenyl]ethan-1-amine be optimized for yield and purity?
Methodological Answer:
- Step 1: Precursor Selection
Use intermediates like dibenzyl-protected cyclohexan-1-amine derivatives (e.g., (1R,4R)-N,N-dibenzyl-4-(4-methylpiperazin-1-yl)cyclohexan-1-amine) to ensure stereochemical control during deprotection . - Step 2: Reaction Conditions
Employ ethanol (95%) as a solvent with triethylamine (TEA) as a base, heating at 140°C in sealed tubes to facilitate nucleophilic substitution or coupling reactions . - Step 3: Purification
Use preparative thin-layer chromatography (TLC) or column chromatography to isolate the target compound. Yields can exceed 80% under optimized conditions .
Q. What spectroscopic techniques are most reliable for characterizing this compound?
Methodological Answer:
- Mass Spectrometry (MS):
Electrospray ionization (ESI+) MS confirms molecular weight, with expected m/z values near 198 [M + H]+ for intermediates and 452 [M + H]+ for derivatives . - Nuclear Magnetic Resonance (NMR):
¹H NMR analysis resolves key signals:- Piperazine protons: δ 2.75–3.04 ppm (td, J = 13.5 Hz) .
- Aromatic protons: δ 7.11–8.62 ppm (s, singlet for substituted phenyl groups) .
- Infrared (IR) Spectroscopy:
Identify amine stretches (ν ~3360 cm⁻¹) and sulfonyl groups (ν ~1297 cm⁻¹) in derivatives .
Q. How should researchers design experiments to assess the compound’s stability under varying storage conditions?
Methodological Answer:
- Accelerated Stability Testing:
Store samples at -20°C (short-term) and -80°C (long-term), with periodic analysis via HPLC to monitor degradation. Use UV/Vis spectroscopy (λmax ~255 nm) to detect byproducts . - Stress Testing:
Expose the compound to heat (40–60°C), humidity (75% RH), and acidic/basic conditions (pH 3–10) for 1–4 weeks. Compare pre- and post-stress NMR/LC-MS profiles .
Advanced Research Questions
Q. How can computational methods guide the design of derivatives with enhanced biological activity?
Methodological Answer:
- Step 1: Molecular Docking
Use software like AutoDock Vina to model interactions between the compound’s piperazine-phenyl scaffold and biological targets (e.g., kinase domains or GPCRs). Focus on hydrogen bonding with the amine group . - Step 2: Quantum Chemical Calculations
Apply density functional theory (DFT) to predict reaction pathways for introducing substituents (e.g., cyclopropylmethyl groups) that improve binding affinity . - Step 3: Machine Learning (ML)
Train ML models on datasets of similar compounds (e.g., pyrimidine derivatives) to predict solubility, logP, and toxicity .
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
Methodological Answer:
- Case Study: Ambiguous NMR Signals
If piperazine protons overlap with aromatic signals (e.g., δ 2.75–3.04 ppm vs. δ 7.11 ppm):- Use 2D NMR (COSY, HSQC) to correlate protons and assign signals definitively .
- Compare with synthesized analogs (e.g., 4-(cyclopropylmethyl)piperazine derivatives) to isolate environmental effects .
- Validate with high-resolution MS to rule out isotopic or impurity interference .
Q. How can researchers identify and validate biological targets for this compound?
Methodological Answer:
- Step 1: In Vitro Screening
Screen against kinase or receptor panels (e.g., EGFR, HER2) using fluorescence polarization assays. Prioritize targets with IC50 < 10 µM . - Step 2: Proteomics
Use affinity chromatography to pull down binding partners from cell lysates, followed by LC-MS/MS for protein identification . - Step 3: In Vivo Validation
Test efficacy in xenograft models (e.g., breast cancer) at 10–50 mg/kg doses, monitoring tumor volume and biomarker expression (e.g., p-AKT) .
Q. What advanced separation technologies improve purification of complex reaction mixtures?
Methodological Answer:
- Membrane Separation:
Use nanofiltration (MWCO 200–500 Da) to remove low-MW impurities. Optimize solvent systems (e.g., EtOAc/hexane) for polarity-based separation . - Simulated Moving Bed (SMB) Chromatography:
Apply SMB for continuous purification, achieving >99% purity in large-scale synthesis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
